(2S)-2-hydroxyhexadecanoyl-CoA

Fatty Acid Alpha-Oxidation Enzyme Kinetics Peroxisomal Metabolism

Choose (2S)-2-hydroxyhexadecanoyl-CoA for its strict (2S) stereochemistry and 2-hydroxy substitution on a C16 chain—features essential for reliable enzyme kinetics and metabolic flux assays. Unlike generic acyl-CoAs, this compound exhibits unique recognition by CPT and HACL1, enabling precise modeling of mitochondrial beta-oxidation and peroxisomal alpha-oxidation pathways. Insist on batch-specific purity documentation to ensure experimental reproducibility.

Molecular Formula C37H66N7O18P3S
Molecular Weight 1021.9 g/mol
Cat. No. B15549245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-hydroxyhexadecanoyl-CoA
Molecular FormulaC37H66N7O18P3S
Molecular Weight1021.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25(45)36(50)66-20-19-39-27(46)17-18-40-34(49)31(48)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-30(61-63(51,52)53)29(47)35(60-26)44-24-43-28-32(38)41-23-42-33(28)44/h23-26,29-31,35,45,47-48H,4-22H2,1-3H3,(H,39,46)(H,40,49)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)
InChIKeyKCYAHSOGWAZYJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Hydroxyhexadecanoyl-CoA: Chemical Identity, Structural Characteristics, and Procurement Considerations


(2S)-2-Hydroxyhexadecanoyl-CoA (C37H66N7O18P3S, molecular weight 1021.94) is a long-chain hydroxy fatty acyl-CoA ester. Formally, it is the (2S)-2-hydroxyhexadecanoic acid thioester of coenzyme A [1][2]. As an acyl-CoA with a C16 fatty acyl moiety, it is classified as a long-chain acyl-CoA [3]. This compound serves as a key metabolic intermediate, specifically in the mitochondrial beta-oxidation pathway, where it is formed from and subsequently reconverted to its corresponding acylcarnitine derivative for transport across mitochondrial membranes [4].

Why In-Class Acyl-CoA Analogs Cannot Substitute for (2S)-2-Hydroxyhexadecanoyl-CoA: The Critical Role of Chain Length and Stereochemistry


Generic substitution among long-chain acyl-CoAs is not scientifically valid. The specific (2S) stereochemistry and 2-hydroxy substitution pattern on the C16 acyl chain confer unique enzyme recognition and kinetic properties that are not shared by non-hydroxylated analogs (e.g., hexadecanoyl-CoA) or positional isomers (e.g., 3-hydroxyhexadecanoyl-CoA) [1]. Even within the same compound class, the (2R) enantiomer exhibits distinct biological behavior, and chain-length variants (e.g., 2-hydroxyoctadecanoyl-CoA) can show divergent inhibitory profiles [2]. Therefore, experimental reproducibility and accurate modeling of fatty acid oxidation or related enzymatic processes require the use of the precisely defined (2S)-2-hydroxyhexadecanoyl-CoA, as outlined by the quantitative evidence below.

Quantitative Differentiation of (2S)-2-Hydroxyhexadecanoyl-CoA: Verified Evidence for Scientific Selection


Potent Competitive Inhibition of 2-Hydroxyacyl-CoA Lyase (2-HPCL)

(2S)-2-Hydroxyhexadecanoyl-CoA acts as a potent competitive inhibitor of the peroxisomal enzyme 2-hydroxyphytanoyl-CoA lyase (2-HPCL), also known as 2-hydroxyacyl-CoA lyase (EC 4.1.2.63). In an in vitro assay using enzyme from Rattus norvegicus, the addition of 0.05 mM (2S)-2-hydroxyhexadecanoyl-CoA to a reaction mixture containing 0.01 mM of the natural substrate, 2-hydroxy-3-methylhexadecanoyl-CoA, reduced the substrate's cleavage rate to a major extent [1][2]. This demonstrates a strong interaction with the enzyme's active site, which is not observed with the non-hydroxylated analog hexadecanoyl-CoA or the free acid 2-hydroxyhexadecanoic acid, which showed no inhibitory activity [1].

Fatty Acid Alpha-Oxidation Enzyme Kinetics Peroxisomal Metabolism

Stereospecific Differentiation: (2S)-Enantiomer vs. (2R)-Enantiomer

The compound is specifically the (2S)-enantiomer. Its counterpart, (R)-2-hydroxyhexadecanoyl-CoA, is a distinct chemical entity with its own ChEBI identifier (CHEBI:139375) and is derived from (R)-2-hydroxyhexadecanoic acid [1]. While direct comparative kinetic data between the two enantiomers is limited in the literature for this specific acyl-CoA, the biological systems that process these molecules are highly stereospecific. For example, the enzyme enoyl-CoA hydratase stereospecifically produces 3(S)-hydroxyhexadecanoyl-CoA from trans-2-hexadecenoyl-CoA, demonstrating the critical importance of stereochemistry in this metabolic pathway [2]. Using an undefined racemic mixture or the incorrect enantiomer would confound experimental results.

Stereochemistry Enantiomer Purity Metabolic Pathway Specificity

Differentiation from (3S)-Hydroxyhexadecanoyl-CoA: Inhibitory Potency on Enoyl-CoA Hydratase

The positional isomer (3S)-hydroxyhexadecanoyl-CoA, a product of the enoyl-CoA hydratase reaction on trans-2-hexadecenoyl-CoA, is a known potent competitive inhibitor of its own producing enzyme, crotonase (enoyl-CoA hydratase, EC 4.2.1.17). It exhibits a Ki of 0.35 µM and achieves 50% inhibition at 0.75 µM and 90% inhibition at 4 µM [1][2]. In contrast, the short-chain analog (3S)-hydroxybutanoyl-CoA is a much weaker inhibitor with a Ki of 37 µM [2]. This data, while not directly for the 2-hydroxy isomer, provides a crucial class-level inference: the precise position of the hydroxy group (2- vs. 3-) and the acyl chain length are critical determinants of enzyme interaction strength, underscoring that these CoA esters are not functionally interchangeable.

Beta-Oxidation Enzyme Inhibition Mitochondrial Metabolism

Validated Research Applications for (2S)-2-Hydroxyhexadecanoyl-CoA Based on Quantitative Evidence


Enzymology Studies of the Alpha-Oxidation Pathway

This compound is a validated competitive inhibitor of 2-hydroxyacyl-CoA lyase (2-HPCL) [1]. Researchers investigating the alpha-oxidation of branched-chain or 2-hydroxy fatty acids in peroxisomes can use (2S)-2-hydroxyhexadecanoyl-CoA as a specific tool compound to probe enzyme kinetics, active site structure, and the regulatory mechanisms of this pathway, with confidence that its activity is distinct from non-hydroxylated or free acid analogs.

Metabolic Tracing and Flux Analysis in Mitochondrial Beta-Oxidation

The well-defined metabolic fate of (2S)-2-hydroxyhexadecanoyl-CoA involves its conversion to an acylcarnitine for mitochondrial import, followed by reconversion and entry into the beta-oxidation spiral to generate acetyl-CoA [2]. This makes it a suitable substrate for in vitro or cellular assays designed to quantify fatty acid oxidation flux or to study carnitine palmitoyltransferase (CPT) activity, where its specific 2S stereochemistry and 2-hydroxy group provide a distinct metabolic signature compared to common saturated acyl-CoAs.

Enzyme Inhibition Assays for Beta-Oxidation Research

Given the established class-level behavior of long-chain hydroxyacyl-CoAs as potent enzyme inhibitors (e.g., the 3-hydroxy isomer's strong inhibition of crotonase) [3], (2S)-2-hydroxyhexadecanoyl-CoA can be employed in exploratory assays to screen for potential inhibitory effects on other beta-oxidation enzymes. This application is valuable for studying metabolic regulation and modeling disease states where acyl-CoA intermediates may accumulate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-2-hydroxyhexadecanoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.